![molecular formula C26H33O3PSi B14230617 Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane CAS No. 719300-35-3](/img/structure/B14230617.png)
Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane is a chemical compound with the molecular formula C26H33O3PSi It is a phosphine derivative that contains both phenyl and triethoxysilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane can be synthesized through the reaction of diphenylphosphine with 4-[2-(triethoxysilyl)ethyl]phenyl bromide under inert conditions . The reaction typically requires a base such as potassium tert-butoxide to facilitate the formation of the phosphine compound. The reaction is carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where the phenyl or triethoxysilyl groups are replaced by other functional groups.
Complexation: The phosphine group can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various halides and nucleophiles.
Complexation: Transition metal salts like palladium chloride or platinum chloride.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Metal Complexes: Formed through complexation with transition metals.
Wissenschaftliche Forschungsanwendungen
Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane has several scientific research applications:
Wirkmechanismus
The mechanism of action of diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane involves its ability to act as a ligand and form complexes with metal ions . The phosphine group donates electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The triethoxysilyl group can undergo hydrolysis and condensation reactions, allowing the compound to bond with surfaces and form stable coatings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane is unique due to the presence of both phenyl and triethoxysilyl groups, which provide a combination of reactivity and stability. This makes it particularly useful in applications requiring both catalytic activity and surface modification .
Eigenschaften
CAS-Nummer |
719300-35-3 |
|---|---|
Molekularformel |
C26H33O3PSi |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
diphenyl-[4-(2-triethoxysilylethyl)phenyl]phosphane |
InChI |
InChI=1S/C26H33O3PSi/c1-4-27-31(28-5-2,29-6-3)22-21-23-17-19-26(20-18-23)30(24-13-9-7-10-14-24)25-15-11-8-12-16-25/h7-20H,4-6,21-22H2,1-3H3 |
InChI-Schlüssel |
OOSQBZDXVGGKHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


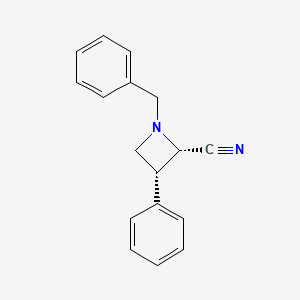
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)
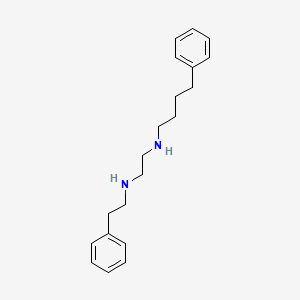
![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14230552.png)
![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)
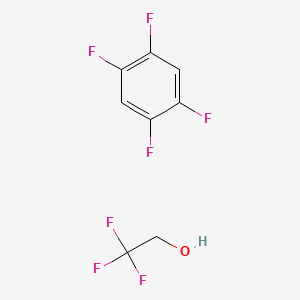
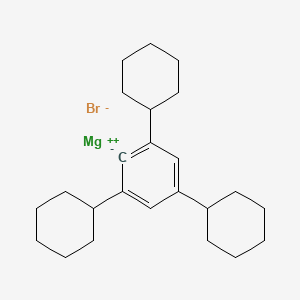
![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
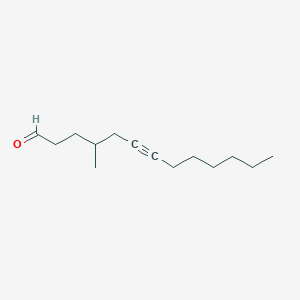
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
